molecular formula C15H10N4O6 B2697884 5-(2,4-dihydroxy-5H-chromeno[2,3-d]pyrimidin-5-yl)-2,6-dihydroxypyrimidin-4(5H)-one CAS No. 141266-43-5

5-(2,4-dihydroxy-5H-chromeno[2,3-d]pyrimidin-5-yl)-2,6-dihydroxypyrimidin-4(5H)-one

Cat. No. B2697884
CAS RN: 141266-43-5
M. Wt: 342.267
InChI Key: TYOASCKTVMEBDL-UHFFFAOYSA-N
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Description

The compound is a pyrimidine derivative, which is a type of organic compound that contains a pyrimidine ring - a ring of carbon and nitrogen atoms . Pyrimidine derivatives are often used in the development of drugs and other chemicals .


Molecular Structure Analysis

The molecular structure of this compound likely includes a chromeno[2,3-d]pyrimidin-5-yl group and a dihydroxypyrimidin-4(5H)-one group . These groups are part of larger families of compounds that are often studied for their potential biological activities .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of chromenopyrimidine derivatives, such as 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, involves various methods including reduction of chromenopyrimidine diones, cyclization of barbituric acid derivatives, and high-temperature condensation processes. Novel methods also propose the synthesis of these derivatives from amino-dimethyluracil and o-benzoquinone methide precursors, leading to pure materials in moderate yields (Osyanin et al., 2014).

Biological Activities and Applications

  • Antimicrobial and Antitubercular Activity : Derivatives synthesized from chromenopyrimidine backbones have shown pronounced antitubercular and antimicrobial activities. This includes activity against Mycobacterium tuberculosis and various bacterial and fungal strains, indicating their potential as therapeutic agents (Kamdar et al., 2011).

  • Fluorescent Properties for Chemical Probing : Some chromenopyrimidine derivatives exhibit fluorescence, making them suitable for chemical and biological probing. The development of fluorescent chromenopyrimidine libraries through water-promoted and one-pot reactions opens new avenues for their application in chemical biology and analytical chemistry (Zonouzi et al., 2013).

  • Hybrid Molecules for Enhanced Activities : The synthesis of fused chromone–pyrimidine hybrids demonstrates a versatile approach to create functionalized molecules with potential biological activities. These hybrids, prepared through ANRORC rearrangement, showcase the ability to engineer novel compounds with desired properties (Sambaiah et al., 2017).

Future Directions

Given the lack of specific information about this compound, future research could focus on its synthesis, characterization, and potential applications. Similar compounds have shown promise in various areas, including medicinal chemistry .

properties

IUPAC Name

5-(2,4-dioxo-1,5-dihydrochromeno[2,3-d]pyrimidin-5-yl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O6/c20-10-8(11(21)17-14(23)16-10)7-5-3-1-2-4-6(5)25-13-9(7)12(22)18-15(24)19-13/h1-4,7-8H,(H2,18,19,22,24)(H2,16,17,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOASCKTVMEBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=C(O2)NC(=O)NC3=O)C4C(=O)NC(=O)NC4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4-dihydroxy-5H-chromeno[2,3-d]pyrimidin-5-yl)-2,6-dihydroxypyrimidin-4(5H)-one

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